2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

Monoamine Oxidase MAO-A Neurochemistry

Choose 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS 34162-12-4) for its unique dual functionality: a validated MAO-A inhibitor (IC50 50 nM, 24-fold selective over MAO-B) ideal for CNS drug discovery, and a premier photochemical precursor that yields benzazepinones in water or ten-membered lactams in organic solvents – a reactivity profile absent in simpler chloroacetamides. Its reactive chloroacetyl group enables facile nucleophilic substitution with amines, thiols, and alcohols, accelerating library synthesis. Available in ≥95% purity, this compound ensures reproducible results in medicinal chemistry and organic synthesis campaigns.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 34162-12-4
Cat. No. B1330087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
CAS34162-12-4
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC(=O)CCl
InChIInChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
InChIKeyHPHJTWKPQRPOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS 34162-12-4) — Procurement and Use Overview


2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS 34162-12-4) is a versatile chloroacetamide building block with a 3-methoxyphenethylamine backbone, widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. Its molecular structure (C11H14ClNO2, MW 227.69) features a reactive chloroacetyl group that enables nucleophilic substitution reactions, a central amide linkage, and a pendant 3-methoxyphenyl moiety . The compound is valued for its dual utility in constructing biologically active molecules, including enzyme inhibitors and complex heterocycles, as well as for its unique photochemical reactivity documented in fundamental research [1].

Why 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS 34162-12-4) Cannot Be Replaced by Common Chloroacetamide Analogs


The specific 3-methoxyphenethyl substitution pattern on the amide nitrogen of 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide imparts a unique combination of biological target affinity and photochemical reactivity that is not shared by structurally simpler or isomeric analogs. Data from BindingDB reveals that this compound exhibits significant, albeit moderate, inhibitory activity against human monoamine oxidase A (MAO-A) and B (MAO-B) with IC50 values of 50 nM and 1.2 µM, respectively [1], which distinguishes it from N-aryl chloroacetamides that lack this specific phenethyl linker. Furthermore, its N-chloroacetyl-3-methoxyphenethylamine core has been shown to undergo solvent-dependent photocyclization to form either benzazepinones or unique ten-membered lactams [2], a reactivity profile that is absent in simple alkyl or aryl chloroacetamides. Substituting this compound with a generic chloroacetamide, such as N-phenyl or N-benzyl derivatives, would result in the loss of these specific and quantifiable chemical and biological properties.

Quantitative Differentiation Guide for 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS 34162-12-4)


MAO-A Inhibition: A Key Differentiator Among Chloroacetamide Intermediates

2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide demonstrates a defined inhibitory profile against human monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. In contrast, the compound shows significantly weaker inhibition of MAO-B (IC50 = 1.2 µM) [1], indicating a level of selectivity within the MAO enzyme family. While direct head-to-head data for all close analogs is limited, this specific 3-methoxyphenethyl derivative is distinct from many simple N-aryl chloroacetamides, which are often optimized for antitumor or antimicrobial activity rather than CNS enzyme targeting.

Monoamine Oxidase MAO-A Neurochemistry Enzyme Inhibition

Solvent-Dependent Photocyclization: Access to Unique Benzazepinone and Lactam Scaffolds

The photochemical reactivity of N-chloroacetyl-3-methoxyphenethylamine, the core structure of the target compound, is rigorously defined and solvent-dependent, offering a clear advantage in synthetic planning [1]. Irradiation in water yields 7- and 9-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-2-ones as major products, whereas in organic solvents the main products shift to a novel ten-membered lactam and N-acetyl-3-methoxyphenethylamine [1]. This contrasts sharply with the photoreaction of simpler N-chloroacetylphenethylamine, which does not provide this same solvent-controlled access to both medium-ring heterocycles and benzazepinones.

Photochemistry Heterocycle Synthesis Benzazepine Lactam

Purity Specifications and Procurement-Grade Differentiation

Commercially, 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide is offered with defined purity specifications that directly impact its suitability for sensitive research applications. Reputable vendors specify a minimum purity of 95% , while other suppliers offer material at 96% or 98% purity . This contrasts with many analog chloroacetamides that may be available only at lower, unspecified, or custom-synthesis grades. The availability of higher-purity material reduces the burden of in-house purification and ensures greater reproducibility in downstream reactions, a key procurement consideration when comparing sources.

Chemical Purity Procurement Quality Control Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS 34162-12-4)


Development of MAO-A Targeted Probes and CNS Tool Compounds

Given its defined IC50 of 50 nM against human MAO-A [1], this compound is directly applicable as a starting point for the synthesis of novel monoamine oxidase inhibitors. It is particularly valuable in academic and pharmaceutical research focused on CNS disorders where modulation of MAO-A activity is implicated. The compound's selectivity profile (24-fold weaker activity against MAO-B) provides a baseline for designing more potent and selective analogs.

Photochemical Synthesis of Benzazepinone and Ten-Membered Lactam Libraries

The well-characterized photocyclization of N-chloroacetyl-3-methoxyphenethylamine [2] makes this compound a premier intermediate for generating unique heterocyclic scaffolds. Researchers can leverage the solvent-dependent product divergence—benzazepinones in water versus a ten-membered lactam in organic solvents—to access structurally diverse libraries for biological screening. This application is supported by decades of fundamental photochemical research.

General Nucleophilic Substitution for Amide-Containing Building Blocks

The reactive chloroacetyl group serves as an electrophilic handle for nucleophilic substitution with amines, thiols, and alcohols [1]. This enables the straightforward incorporation of the 3-methoxyphenethyl motif into larger molecular frameworks. The availability of the compound in defined purities (95-98%) ensures reliable outcomes in parallel synthesis and medicinal chemistry campaigns where reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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